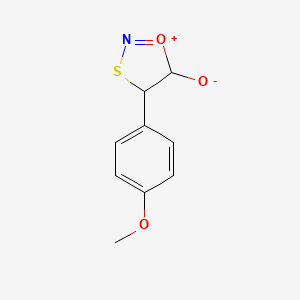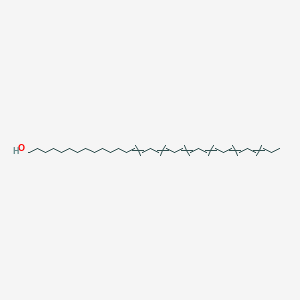
Dotriaconta-14,17,20,23,26,29-hexaen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotriaconta-14,17,20,23,26,29-hexaen-1-ol is a very long-chain fatty alcohol with the molecular formula C32H52O. It is characterized by the presence of six double bonds located at positions 14, 17, 20, 23, 26, and 29. This compound is part of the family of very long-chain polyunsaturated fatty acids (VLCPUFAs), which are known for their presence in various biological tissues such as the retina, sperm, and brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dotriaconta-14,17,20,23,26,29-hexaen-1-ol typically involves the elongation of shorter fatty acids through a series of desaturation and elongation reactions. The process often starts with a shorter chain fatty acid, which undergoes multiple steps of elongation and desaturation to introduce the necessary double bonds at specific positions .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing very long-chain polyunsaturated fatty acids. These microorganisms can be cultivated in large-scale bioreactors, where they convert simpler substrates into the desired fatty alcohol through their metabolic pathways .
Chemical Reactions Analysis
Types of Reactions
Dotriaconta-14,17,20,23,26,29-hexaen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be employed.
Major Products
Oxidation: Dotriaconta-14,17,20,23,26,29-hexaenoic acid.
Reduction: Dotriacontanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dotriaconta-14,17,20,23,26,29-hexaen-1-ol has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of very long-chain polyunsaturated fatty alcohols.
Biology: Investigated for its role in the structure and function of cell membranes, particularly in the retina and sperm.
Medicine: Potential therapeutic applications in treating retinal diseases and other conditions related to VLCPUFA deficiencies.
Mechanism of Action
The mechanism of action of Dotriaconta-14,17,20,23,26,29-hexaen-1-ol involves its incorporation into cell membranes, where it influences membrane fluidity and function. The presence of multiple double bonds allows for greater flexibility and interaction with other membrane components. This compound may also interact with specific proteins and enzymes, modulating their activity and contributing to cellular processes such as signal transduction and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Dotriaconta-14,17,20,23,26,29-hexaenoic acid: A very long-chain polyunsaturated fatty acid with similar structural features but differing in the functional group (carboxylic acid instead of alcohol).
Dotriacontapentaenoic acid: Another very long-chain polyunsaturated fatty acid with five double bonds.
Dotriacontanol: The fully saturated analog of Dotriaconta-14,17,20,23,26,29-hexaen-1-ol.
Uniqueness
This compound is unique due to its combination of a very long carbon chain with multiple double bonds and a hydroxyl functional group. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C32H54O |
|---|---|
Molecular Weight |
454.8 g/mol |
IUPAC Name |
dotriaconta-14,17,20,23,26,29-hexaen-1-ol |
InChI |
InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3 |
InChI Key |
XLKSRDFTWSGSGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


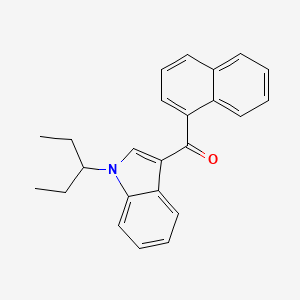
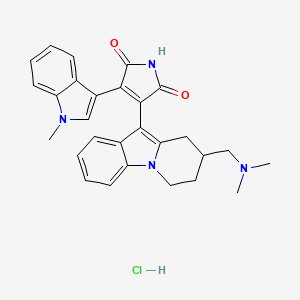
![[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)
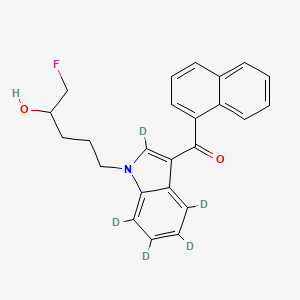
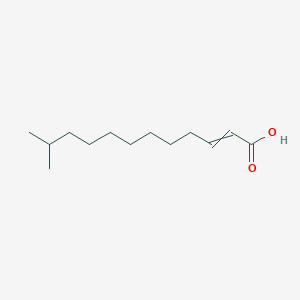

![[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767005.png)
![[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767007.png)
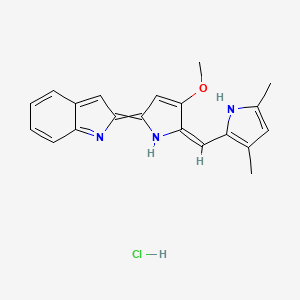
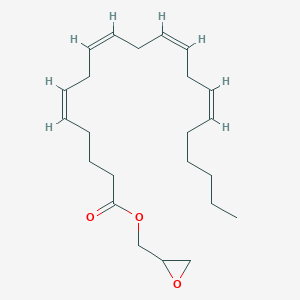
![methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate](/img/structure/B10767064.png)

![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)
